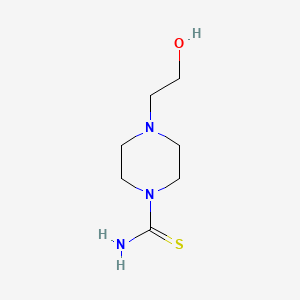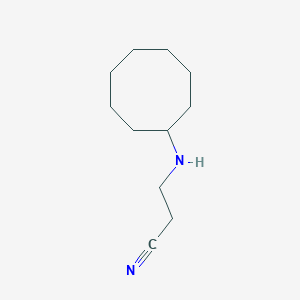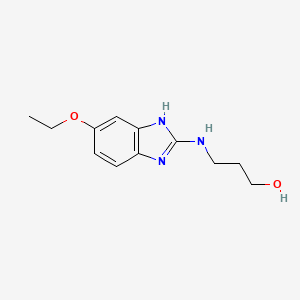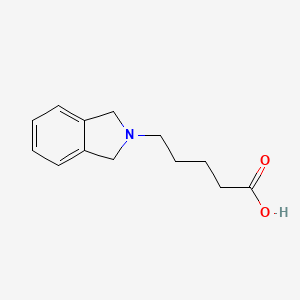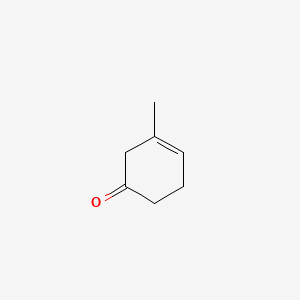
3-Méthylcyclohex-3-èn-1-one
Vue d'ensemble
Description
3-Methylcyclohex-3-en-1-one, also known as 3-methylcyclohex-3-enone, is a cyclic ketone that is commonly used in the synthesis of various compounds. This compound has a wide range of applications in the field of organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. It is also used in the study of biochemical and physiological processes, as well as in the development of novel drugs.
Applications De Recherche Scientifique
Chromatographie en phase liquide à haute performance (HPLC)
La 3-méthylcyclohex-3-èn-1-one peut être analysée à l'aide d'une méthode HPLC en phase inverse (RP). La phase mobile contient de l'acétonitrile (MeCN), de l'eau et de l'acide phosphorique . Cette méthode est évolutive et peut être utilisée pour isoler les impuretés dans la séparation préparative . Elle convient également à la pharmacocinétique .
Spectrométrie de masse
La this compound peut être analysée à l'aide de la spectrométrie de masse . Cette technique permet d'identifier la quantité et le type de produits chimiques présents dans un échantillon en mesurant le rapport masse/charge et l'abondance des ions en phase gazeuse .
Synthèse de dérivés de la vitamine D
La this compound a été utilisée dans la synthèse de dérivés de la 19-nor-1α, 25-dihydroxyvitamine D3 . Ces dérivés sont importants pour étudier le rôle de la vitamine D dans divers processus biologiques.
Recherche sur les phéromones
Ce composé a été utilisé dans l'étude des phéromones sexuelles du dendroctone du douglas . La compréhension de ces phéromones peut aider à gérer la population de ces coléoptères, connus pour être des ravageurs destructeurs.
Agent aromatisant
La this compound est utilisée comme agent aromatisant, en particulier dans les arômes de noix . Son profil aromatique unique le rend adapté à cette application.
Analyse chimique
Le composé peut être utilisé comme étalon ou référence en analyse chimique. Ses propriétés connues peuvent aider à calibrer les instruments ou à valider les méthodologies analytiques .
Mécanisme D'action
Target of Action
This compound is a non-aromatic cyclic ketone , and its interactions with biological targets are likely to be influenced by its chemical structure and properties.
Pharmacokinetics
Its LogP value is 1.35 , suggesting that it is moderately lipophilic and may be absorbed in the body
Propriétés
IUPAC Name |
3-methylcyclohex-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBNXZDNKOXHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185735 | |
| Record name | 3-Methylcyclohex-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31883-98-4 | |
| Record name | 3-Methyl-3-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31883-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclohex-3-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcyclohex-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclohex-3-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 3-Methylcyclohex-3-en-1-one in the Douglas-fir beetle?
A: 3-Methylcyclohex-3-en-1-one acts as an anti-aggregative pheromone in the Douglas-fir beetle. [, ] This means that it disrupts the aggregation of beetles, potentially interfering with their ability to mass-attack and overcome the defenses of host trees. [] This compound, along with its isomer 3-methylcyclohex-2-en-1-one and Frontalin, contribute to the complex chemical communication system of the Douglas-fir beetle. []
Q2: How does the presence of angiosperm trees impact the efficacy of 3-Methylcyclohex-3-en-1-one?
A: Research suggests that volatile compounds released by angiosperm trees can disrupt the response of the Douglas-fir beetle to attractant-baited traps. [] While the specific mechanisms are not fully understood, this finding highlights the potential for environmental factors to influence the effectiveness of pheromone-based management strategies for this pest.
Q3: What is the structural difference between 3-Methylcyclohex-3-en-1-one and 3-Methylcyclohex-2-en-1-one, and does it impact their biological activity?
A: The two compounds are isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms. 3-Methylcyclohex-3-en-1-one has the double bond within the cyclohexane ring at the 3-position, whereas 3-Methylcyclohex-2-en-1-one has the double bond at the 2-position. While both are found in the Douglas-fir beetle, their specific roles and potential differences in activity require further investigation. [, ]
Q4: Are there field bioassays available that test the efficacy of 3-Methylcyclohex-3-en-1-one?
A: Yes, there have been field bioassays conducted to study the effects of 3-Methylcyclohex-3-en-1-one on Douglas-fir beetles. [] While specific details of the study are not provided in the abstract, this suggests researchers are actively investigating the potential of this compound for pest management applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



